Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is a synthetic organic compound that belongs to the class of esters. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features, which may impart specific biological activities. The compound's structure includes a benzyloxy group and a bromophenyl moiety, which are significant for its chemical reactivity and biological properties.
The synthesis of methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate can be achieved through various organic synthesis techniques. It is not commonly found in nature, thus requiring laboratory synthesis for research and application purposes.
The synthesis of methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pressure to optimize yield and purity. Additionally, purification methods such as recrystallization or chromatography are often employed to isolate the final product.
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate has a complex molecular structure characterized by:
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate may undergo various chemical reactions typical for esters and aromatic compounds:
These reactions are often conducted under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
The mechanism of action for methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate in biological systems may involve:
Research into similar compounds suggests potential activity against certain cancer cell lines or as anti-inflammatory agents, although specific data on this compound may be limited.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate has potential applications in:
Research into this compound is ongoing, with studies focusing on its biological activities and potential therapeutic applications.
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate represents a structurally complex organic compound featuring multiple functional groups that define its reactivity and applications. The systematic IUPAC name precisely describes its molecular architecture: a methyl ester propanoate chain attached at the 3-position to both a phenyl group and a 2-(benzyloxy)-5-bromophenyl substituent. This nomenclature follows standard rules where "methyl" designates the ester moiety, "3-phenylpropanoate" indicates the carboxylic ester chain with a phenyl substituent at the β-carbon, and "2-(benzyloxy)-5-bromophenyl" specifies the brominated aromatic ring with a benzyl ether functionality at the ortho position relative to the propanoate attachment [1].
The compound's molecular formula is C₂₃H₂₁BrO₃, corresponding to a molecular weight of 425.32 g/mol. Key identifiers include:
Structural characteristics include:
Table 1: Comparative Structural Features of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate | C₂₃H₂₁BrO₃ | 425.32 | Bromophenyl + methyl ester |
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | C₂₂H₂₁BrO₂ | 397.31 | Alcohol vs. ester terminus |
Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate | C₂₄H₂₄O₃ | 360.45 | Methyl vs. bromo substituent |
The spectroscopic profiles include characteristic signals in NMR: the benzyloxy group displays distinctive methylene protons (δ 4.8-5.2 ppm in ¹H NMR) and the ester methyl appears as a singlet near δ 3.6 ppm. The bromine atom induces characteristic mass spectral patterns with near-equal intensity M⁺ and M⁺+2 isotopic clusters [1] [2].
The synthesis of methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate emerged as part of pharmaceutical development programs seeking efficient routes to complex bioactive molecules. Its first documented synthetic application appeared in patents related to fesoterodine intermediates, where it served as a precursor to 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol – a key intermediate for antimuscarinic drugs [2] [5]. The benzyl protecting group became strategically significant due to its orthogonal stability: resistant to basic/nucleophilic conditions yet readily removable via hydrogenolysis, allowing selective deprotection in multifunctional intermediates [7].
Synthetic methodologies evolved through three generations:
Table 2: Synthetic Methodologies Involving Key Intermediate
Method Category | Representative Transformation | Conditions | Application Relevance |
---|---|---|---|
Ester reduction | Methyl ester → Primary alcohol | LiAlH₄ or DIBAL-H | Fesoterodine intermediate synthesis |
Bromine functionalization | Aryl bromide cross-coupling | Pd-catalyzed Suzuki/Sonogashira reactions | Biaryl scaffold construction |
Benzyl deprotection | Benzyl ether → Phenol | Hydrogenolysis (H₂/Pd-C) or BCl₃ | Terminal functional group exposure |
Copper-mediated oxidation | C(sp³)–H activation at β-position | Cu(OAc)₂/O₂ in AcOH/MeCN (5:1) | Dicarbonyl derivative synthesis |
A significant methodological breakthrough came from copper-catalyzed aerobic C(sp³)–H oxidation systems optimized for β-substituted carbonyl compounds. As reported by Japanese researchers in 2023, Cu(OAc)₂ (5 mol%) in AcOH/MeCN (5:1) under O₂ atmosphere efficiently oxidizes related β-arylpropanoate derivatives to vicinal tricarbonyls – valuable precursors for heterocyclic pharmaceuticals [6]. This reflected broader synthetic trends toward atom-economical, catalysis-driven transformations replacing classical stoichiometric oxidants.
In pharmaceutical synthesis, methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate serves as a versatile building block for neurologically active compounds. Its primary application appears in synthesizing fesoterodine intermediates, where controlled reduction of the ester generates the alcohol precursor to this antimuscarinic drug used for overactive bladder treatment. The bromine atom provides a synthetic handle for palladium-catalyzed couplings to introduce structural diversity, while the benzyl group offers temporary protection of the phenolic oxygen during synthetic sequences [2] [5].
The compound's structural features contribute significantly to its utility:
Emerging evidence suggests derivatives participate in synthesizing GLP-1 receptor antagonists for diabetes management, though specific clinical candidates remain undisclosed in the available literature [5]. The molecule's capacity to generate stereochemical diversity through chiral center manipulation makes it valuable for structure-activity relationship studies targeting G-protein-coupled receptors.
In material science, while direct applications are less documented, the compound's extended π-conjugation (from biphenyl-like architecture) and bromine functionality suggest potential in:
The thermal stability (implied by storage at room temperature) and crystalline solid form (as commercialized by Synthonix Corporation) further support potential materials applications requiring robust processing conditions [1]. Ongoing research explores derivatives as photoactive components in organic electronics, leveraging the bromine for cross-coupling to construct emissive layers in OLED devices.
Table 3: Documented and Potential Applications of Target Compound
Application Domain | Specific Use | Functional Group Utilization | Reference Compound |
---|---|---|---|
Pharmaceutical synthesis | Fesoterodine intermediate | Ester reduction, benzyl deprotection | 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol |
Medicinal chemistry | GLP-1 receptor antagonist precursors | Bromine coupling, chiral center modification | Unspecified analogs |
Materials science (potential) | Conjugated polymers | Bromine cross-coupling, π-system extension | Poly(phenylene ethynylene) derivatives |
Organic electronics (potential) | Emissive layer components | Bromine for metal-catalyzed couplings | Triazole or oxadiazole hybrids |
The compound continues to enable synthetic routes to complex bioactive targets through rational manipulation of its orthogonal functional groups. Its commercial availability (95% purity, Sigma-Aldrich/Synthonix) facilitates access for drug discovery programs, while recent methodological advances in C–H activation promise more efficient routes to analogs [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7